molecular formula C15H23N B133381 Prolintane CAS No. 493-92-5

Prolintane

Cat. No.: B133381
CAS No.: 493-92-5
M. Wt: 217.35 g/mol
InChI Key: OJCPSBCUMRIPFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prolintane, also known as “Prolintan”, is primarily a norepinephrine-dopamine reuptake inhibitor . This means that its primary targets are the norepinephrine and dopamine transporters in the brain. These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal transmission. By inhibiting these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Mode of Action

This compound acts by binding to the norepinephrine and dopamine transporters, inhibiting their function . This prevents the reuptake of norepinephrine and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. The increased presence of these neurotransmitters enhances their signaling, leading to increased stimulation of the postsynaptic neuron .

Biochemical Pathways

As a norepinephrine-dopamine reuptake inhibitor, it is likely to affect pathways involving these neurotransmitters . Increased levels of norepinephrine and dopamine in the synaptic cleft can lead to enhanced activation of their respective receptors on the postsynaptic neuron, potentially affecting multiple downstream signaling pathways .

Pharmacokinetics

As a stimulant, it is likely to be rapidly absorbed and distributed throughout the body, including the brain .

Result of Action

The increased concentration of norepinephrine and dopamine in the synaptic cleft due to the action of this compound leads to enhanced signaling of these neurotransmitters . This can result in increased alertness, energy, and concentration, which are typical effects of stimulants .

Biochemical Analysis

Biochemical Properties

Prolintane interacts with various enzymes, proteins, and other biomolecules. It primarily functions as a norepinephrine-dopamine reuptake inhibitor . This means that this compound binds to the transporters for these neurotransmitters, preventing their reuptake and thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission, which is associated with increased alertness and energy .

Cellular Effects

This compound influences cell function by modulating neurotransmission. It increases the levels of norepinephrine and dopamine in the synaptic cleft, which can impact various cellular processes . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward, and motor control . Therefore, this compound can have broad effects on cellular function.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. As a norepinephrine-dopamine reuptake inhibitor, this compound binds to these transporters and inhibits their function . This prevents the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . The increased neurotransmitter levels enhance neurotransmission, leading to the stimulant effects of this compound .

Temporal Effects in Laboratory Settings

Like other stimulants, the effects of this compound are likely to be transient and dependent on the dosage and frequency of administration .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. As a stimulant, it is likely that the effects of this compound would vary with different dosages. Higher doses may lead to more pronounced stimulant effects but could also result in adverse effects .

Metabolic Pathways

As an amphetamine derivative, it is likely that this compound undergoes similar metabolic processes .

Transport and Distribution

Given its lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action as a norepinephrine-dopamine reuptake inhibitor, it is likely that this compound interacts with neurotransmitter transporters located on the cell membrane .

Chemical Reactions Analysis

Prolintane undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and m-chloroperbenzoic acid (m-CPBA) for epoxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPSBCUMRIPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1211-28-5 (hydrochloride)
Record name Prolintane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925
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DSSTOX Substance ID

DTXSID70862031
Record name 1-(1-Phenyl-2-pentanyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

153 °C
Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

493-92-5
Record name Prolintane
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URL https://commonchemistry.cas.org/detail?cas_rn=493-92-5
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Record name Prolintane [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prolintane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13438
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Record name 1-(1-Phenyl-2-pentanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prolintane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077
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Record name PROLINTANE
Source FDA Global Substance Registration System (GSRS)
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Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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